molecular formula C8H6BrNOS B13691487 2-Bromo-4-methoxyphenyl isothiocyanate

2-Bromo-4-methoxyphenyl isothiocyanate

Cat. No.: B13691487
M. Wt: 244.11 g/mol
InChI Key: YLUDZSHPDQGNHW-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxyphenyl isothiocyanate is an organic compound with the molecular formula C8H6BrNOS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 4-position

Preparation Methods

The synthesis of 2-Bromo-4-methoxyphenyl isothiocyanate typically involves the reaction of 2-bromo-4-methoxyaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: 2-Bromo-4-methoxyaniline

    Reagent: Thiophosgene (CSCl2)

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.

The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified to obtain the final product.

Chemical Reactions Analysis

2-Bromo-4-methoxyphenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

    Reduction: Reduction of the isothiocyanate group can yield amine derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-4-methoxyphenyl isothiocyanate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Material Science: It is used in the development of novel materials with specific properties.

    Biological Studies: The compound is used to study the interactions of isothiocyanates with biological molecules and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxyphenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. The interaction with these molecular targets can lead to various biological effects, including inhibition of enzyme activity and induction of cell death in cancer cells. The exact pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

2-Bromo-4-methoxyphenyl isothiocyanate can be compared with other phenyl isothiocyanate derivatives, such as:

    2-Bromo-4-methylphenyl isothiocyanate: Similar structure but with a methyl group instead of a methoxy group.

    4-Methoxyphenyl isothiocyanate: Lacks the bromine substitution, leading to different reactivity and applications.

    Phenyl isothiocyanate: The parent compound without any substituents on the phenyl ring.

The presence of the bromine and methoxy groups in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for specific biological interactions.

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

2-bromo-1-isothiocyanato-4-methoxybenzene

InChI

InChI=1S/C8H6BrNOS/c1-11-6-2-3-8(10-5-12)7(9)4-6/h2-4H,1H3

InChI Key

YLUDZSHPDQGNHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=C=S)Br

Origin of Product

United States

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